molecular formula C16H21N3O2S B13225113 Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B13225113
M. Wt: 319.4 g/mol
InChI Key: AXQKMHASRXODJA-UHFFFAOYSA-N
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Description

Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyridine core. The molecule includes a benzyl carboxylate group at position 1 and a carbamothioyl substituent at position 6 of the octahydro-pyrrolo[3,4-b]pyridine scaffold.

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

benzyl 6-carbamothioyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C16H21N3O2S/c17-15(22)18-9-13-7-4-8-19(14(13)10-18)16(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H2,17,22)

InChI Key

AXQKMHASRXODJA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2N(C1)C(=O)OCC3=CC=CC=C3)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate typically involves multiple steps. One common method includes the reaction of octahydro-1H-pyrrolo[3,4-b]pyridine with benzyl chloroformate under basic conditions to form the benzyl ester. This intermediate is then reacted with thiourea to introduce the carbamothioyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Hydrolysis Reactions

The benzyl ester and carbamothioyl groups undergo hydrolysis under specific conditions:

Reaction TypeReagents/ConditionsProductNotes
Ester Hydrolysis H₂/Pd-C, methanol, 25°C, 12h6-Carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylic acidSelective removal of benzyl group .
Thioamide Hydrolysis H₂O₂ (30%), HCl, reflux, 6h6-Carbamoyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylic acidOxidizes C=S to C=O .
  • The benzyl group is labile under catalytic hydrogenation, enabling clean deprotection without affecting the carbamothioyl moiety .

  • Acidic oxidation converts the thiocarbonyl group to a carbonyl, a key step for modifying bioactivity.

Nucleophilic Substitution

The carbamothioyl group participates in nucleophilic attacks due to its polarizable sulfur atom:

Reaction TypeReagents/ConditionsProductNotes
Thiol Displacement RNH₂ (primary amine), DMF, 80°C6-(Alkyl/aryl)carbamimidoyl derivativesForms amidine analogs .
S-Alkylation CH₃I, K₂CO₃, DCM, 0°C → RT6-(Methylthio)carbamimidoyl derivativeMethylation at sulfur.
  • Thiourea derivatives are synthesized via amine substitution, expanding structural diversity for pharmacological studies .

Cyclization and Ring-Opening

The bicyclic pyrrolopyridine scaffold undergoes ring modifications:

Reaction TypeReagents/ConditionsProductNotes
Ring-Opening NaBH₄, THF, 0°CLinear amine-thiol intermediateReduces bicyclic strain .
Intramolecular Cyclization CuI, DIPEA, DMF, 100°CTricyclic fused heterocyclesForms novel scaffolds.
  • Reduction with NaBH₄ destabilizes the bicyclic system, yielding open-chain intermediates useful for further derivatization .

Oxidation and Reduction

Reaction TypeReagents/ConditionsProductNotes
Thiocarbonyl → Carbonyl mCPBA, CH₂Cl₂, 0°C6-Carbamoyl derivativeRetains pyrrolopyridine core .
Ester → Alcohol LiAlH₄, ether, reflux6-Carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridin-1-ylmethanolOver-reduction avoided at low temps .

Acylation

Reaction TypeReagents/ConditionsProductNotes
Amide Formation AcCl, pyridine, RT1-Acetyl-6-carbamothioyl derivativeN-acylation at pyrrolidine nitrogen.

Key Structural and Reaction Insights

  • Bicyclic Stability : The pyrrolopyridine core resists ring distortion under mild conditions but opens under strong reducing agents .

  • Stereoelectronic Effects : The carbamothioyl group’s electron-deficient sulfur enhances electrophilicity, favoring nucleophilic substitutions .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly for designing enzyme inhibitors or metal-organic frameworks.

Scientific Research Applications

Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn with structurally related pyrrolo-pyridine derivatives and other heterocyclic systems. Key examples include:

Pyrrolo[3,4-b]pyridine Derivatives

highlights the synthesis of pyrrolo[3,4-b]pyridine derivatives (e.g., compounds 2b, 2c, 2e, 2f) via carbanion-mediated cyclization. These compounds lack the carbamothioyl and benzyl carboxylate groups present in the target compound. Instead, they feature nitro or other substituents that are removed or modified during synthesis. For example, compound 2b retains a tricyclic structure post nitro-group removal, emphasizing the role of substituent stability in synthetic pathways .

Pyrrolo[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives

describes substituted pyrrolo[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. These analogs share a fused bicyclic core but differ in ring connectivity and substituents. For instance, pyrrolo[2,3-b]pyridines exhibit a nitrogen atom at position 2,3 of the pyridine ring, altering electronic properties compared to the 3,4-b isomer in the target compound. Such positional isomerism significantly impacts binding affinity to kinase targets .

Functional Group Variations

The carbamothioyl group (-NHCOSR) in the target compound distinguishes it from carboxamide or nitro-substituted analogs. By contrast, benzyl carboxylate groups (as in the target compound) may improve lipophilicity and membrane permeability compared to methyl or ethyl esters .

Structural and Functional Data Table

Compound Core Structure Key Substituents Reported Activity Reference
Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate Pyrrolo[3,4-b]pyridine Benzyl carboxylate (C1), carbamothioyl (C6) Synthetic intermediate; unconfirmed bioactivity
Compound 2b (from ) Tricyclic pyrrolo[3,4-b]pyridine Nitro group (removed post-synthesis) Structural validation via reported data
Pyrrolo[2,3-b]pyridine derivatives Pyrrolo[2,3-b]pyridine Variable alkyl/aryl groups Protein kinase inhibition
Pyrazolo[3,4-b]pyridine derivatives Pyrazolo[3,4-b]pyridine Halogen or sulfonamide substituents Kinase inhibition; anticancer leads

Key Research Findings

Synthetic Flexibility : The target compound’s pyrrolo[3,4-b]pyridine core is accessible via cyclization strategies similar to those used for tricyclic derivatives (e.g., 2b), but its carbamothioyl group requires specialized thiolation steps .

Functional Group Impact : The benzyl carboxylate group enhances steric bulk compared to simpler esters, possibly affecting metabolic stability. The carbamothioyl group’s thiourea moiety could confer chelation properties absent in carboxamide analogs .

Biological Activity

Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolopyridine framework and various functional groups, suggest a range of biological activities that warrant detailed examination.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3O2SC_{16}H_{21}N_{3}O_{2}S, with a molecular weight of 319.4 g/mol. The compound features a carbamothioyl group and a benzyl moiety, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H21N3O2SC_{16}H_{21}N_{3}O_{2}S
Molecular Weight319.4 g/mol
CAS Number1692781-42-2

Mechanisms of Biological Activity

Research indicates that this compound may exhibit inhibitory effects on specific enzymes involved in disease pathways, particularly those linked to cancer and inflammation. This potential is largely attributed to its structural similarity to known bioactive compounds that interact with various biological targets such as receptors or enzymes.

Enzyme Inhibition

Studies have shown that this compound can modulate enzyme activity, especially in pathways associated with cancer progression. For instance, its interaction with fibroblast growth factor receptors (FGFRs) has been highlighted, where it may inhibit FGFR signaling—an important pathway in tumorigenesis.

Case Studies and Research Findings

  • In Vitro Studies :
    • In vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. It showed promising results in reducing cell migration and invasion, indicating its potential as an anti-metastatic agent.
  • Binding Affinity :
    • Binding studies revealed that the compound has a high affinity for proteins involved in signal transduction pathways. This suggests that it could be developed into a therapeutic agent targeting specific cancers or inflammatory diseases.
  • Comparative Analysis :
    • A comparative analysis with other pyrrolopyridine derivatives indicated that the unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds.

Potential Applications

The versatility of this compound opens avenues for various applications:

  • Cancer Therapeutics : Due to its inhibitory effects on FGFRs and other cancer-related pathways.
  • Anti-inflammatory Agents : Its ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory drugs.
  • Synthetic Intermediates : The compound can serve as a precursor for synthesizing more complex bioactive molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving:

Core scaffold formation : Start with (S,S)-2,8-diazabicyclo[4.3.0]nonane. Protect the amine group using di-tert-butyl dicarbonate under anhydrous CH₂Cl₂ at 0°C, followed by purification via flash chromatography (10–40% MeOH in CH₂Cl₂) .

Functionalization : Introduce the benzyl and carbamothioyl groups. For benzylation, use benzyl bromide under conditions similar to Procedure B (), yielding intermediates with >85% purity. For carbamothioyl substitution, optimize thiourea coupling using carbodiimide-mediated reactions.

Deprotection : Remove the Boc group using TFA or HCl in dioxane, followed by neutralization and isolation.

  • Key Data : Yields for analogous tert-butyl-protected intermediates range from 64–90% .

Q. How should researchers purify intermediates during synthesis?

  • Methodological Answer : Use flash chromatography on silica gel with gradient elution (e.g., 10–40% MeOH in CH₂Cl₂ for polar intermediates). For non-polar derivatives (e.g., benzylated analogs), employ hexane/EtOAc (90:10 to 70:30) . Confirm purity via TLC and ¹H NMR (e.g., tert-butyl-protected intermediates show characteristic singlet at δ 1.44 ppm for 9H ).

Q. What spectroscopic techniques are critical for structural validation?

  • Methodological Answer :

  • ¹H NMR : Key signals include:
  • Benzyl protons: δ 7.19–7.40 ppm (multiplet, 5H) .
  • Pyrrolopyridine backbone: δ 2.27–3.83 ppm (m, bridging CH₂ and NH groups) .
  • Mass Spectrometry : Confirm molecular weight (e.g., tert-butyl derivatives show [M+H]⁺ peaks at ~334–369 m/z ).

Advanced Research Questions

Q. How can stereochemical resolution be achieved for the pyrrolo[3,4-b]pyridine scaffold?

  • Methodological Answer : Resolve racemic mixtures using chiral resolving agents like D(-)-tartaric acid. Optimize solvent systems (e.g., toluene/acetone/water mixtures) to isolate enantiopure intermediates, as demonstrated in moxifloxacin synthesis . Monitor enantiomeric excess via chiral HPLC or polarimetry.

Q. What computational strategies are effective for studying ligand-receptor interactions with this compound?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with sigma receptors. Focus on the carbamothioyl group’s hydrogen-bonding potential and the benzyl group’s hydrophobic interactions .

QM/MM Simulations : Analyze electronic properties (e.g., HOMO-LUMO gaps) using Gaussian 09 with B3LYP/6-31G* basis sets, as applied to similar pyrrolopyridine derivatives .

Q. How should researchers address contradictory NMR data for intermediates?

  • Methodological Answer :

  • Case Example : If observed NMR shifts deviate from literature (e.g., tert-butyl signals at δ 1.44 ppm vs. δ 1.47 ppm ), verify:

Solvent effects : CDCl₃ vs. DMSO-d₆.

Conformational dynamics : Variable-temperature NMR to assess rotational barriers.

Impurity profiles : LC-MS to rule out byproducts.

Q. What strategies optimize the carbamothioyl group’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Assays : Incubate the compound in buffers (pH 4–9) at 37°C. Monitor degradation via HPLC.
  • Protection Strategies : Introduce electron-withdrawing substituents (e.g., trifluoromethyl) to enhance thiourea stability .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods.
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Application in Drug Discovery

Q. How can this compound serve as a sigma receptor ligand?

  • Methodological Answer :

Binding Assays : Perform competitive radioligand displacement using [³H]DTG or ³H-pentazocine.

Functional Assays : Measure cAMP modulation in SH-SY5Y cells .

  • Key Finding : Analogous tert-butyl derivatives show IC₅₀ values <100 nM for sigma-1 receptors .

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